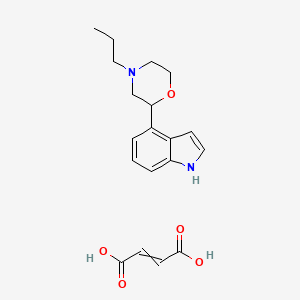![molecular formula C13H16N2O B14387147 2-Pyrrolidinone, 3-[(dimethylamino)methylene]-1-phenyl- CAS No. 89587-12-2](/img/structure/B14387147.png)
2-Pyrrolidinone, 3-[(dimethylamino)methylene]-1-phenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Pyrrolidinone, 3-[(dimethylamino)methylene]-1-phenyl- is a compound that belongs to the class of pyrrolidinones, which are five-membered lactams. This compound is of significant interest due to its versatile applications in various fields such as chemistry, biology, medicine, and industry. Pyrrolidinones are known for their diverse biological activities and are often used as scaffolds in drug discovery .
Métodos De Preparación
The synthesis of 2-Pyrrolidinone, 3-[(dimethylamino)methylene]-1-phenyl- can be achieved through several synthetic routes. One common method involves the reaction of aniline, an aldehyde, and a ketone in the presence of a catalyst. This one-pot multicomponent synthesis is often promoted by ultrasound and uses citric acid as a green catalyst . Industrial production methods typically involve the use of tubular reactors packed with solid catalysts, such as magnesium silicate, under high temperatures and pressures .
Análisis De Reacciones Químicas
2-Pyrrolidinone, 3-[(dimethylamino)methylene]-1-phenyl- undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .
Aplicaciones Científicas De Investigación
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it serves as a precursor for the development of bioactive compounds with antimicrobial, anticancer, and anti-inflammatory properties . In medicine, it is explored for its potential use in drug formulations, particularly for its ability to enhance the solubility and bioavailability of active pharmaceutical ingredients . Industrially, it is used in the production of polymers and as a solvent in various chemical processes .
Mecanismo De Acción
The mechanism of action of 2-Pyrrolidinone, 3-[(dimethylamino)methylene]-1-phenyl- involves its interaction with specific molecular targets and pathways. The compound’s effects are primarily mediated through its ability to bind to and modulate the activity of certain enzymes and receptors. This binding can lead to changes in cellular signaling pathways, ultimately resulting in the desired biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context .
Comparación Con Compuestos Similares
2-Pyrrolidinone, 3-[(dimethylamino)methylene]-1-phenyl- can be compared with other similar compounds such as pyrrolone and pyrrolidinone derivatives. These compounds share a similar five-membered lactam structure but differ in their substituents and functional groups. For example, N-methyl-2-pyrrolidinone is another pyrrolidinone derivative that is widely used as a solvent and in pharmaceutical formulations . The uniqueness of 2-Pyrrolidinone, 3-[(dimethylamino)methylene]-1-phenyl- lies in its specific substituents, which confer distinct chemical and biological properties .
Propiedades
Número CAS |
89587-12-2 |
|---|---|
Fórmula molecular |
C13H16N2O |
Peso molecular |
216.28 g/mol |
Nombre IUPAC |
3-(dimethylaminomethylidene)-1-phenylpyrrolidin-2-one |
InChI |
InChI=1S/C13H16N2O/c1-14(2)10-11-8-9-15(13(11)16)12-6-4-3-5-7-12/h3-7,10H,8-9H2,1-2H3 |
Clave InChI |
BPLOWDXSHFEXEP-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C=C1CCN(C1=O)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


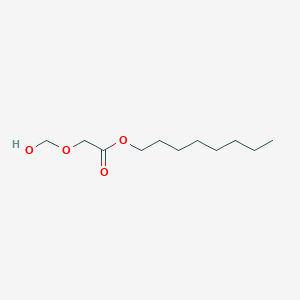
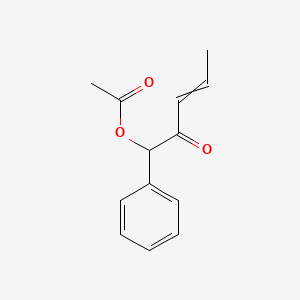
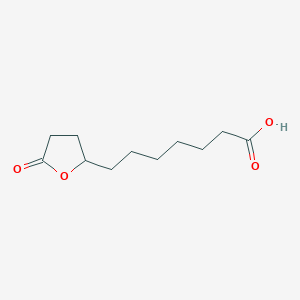
![5-[(But-2-en-1-yl)amino]benzene-1,3-dicarboxylic acid](/img/structure/B14387085.png)

![2-[Bis(carboxymethyl)amino]butanoic acid](/img/structure/B14387089.png)
![Bicyclo[6.2.1]undec-4-ene](/img/structure/B14387090.png)
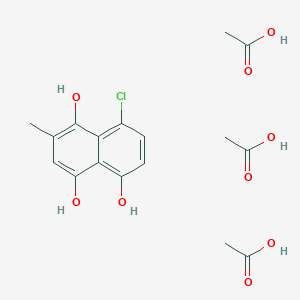
![L-Cysteine, S-ethyl-N-[2-(mercaptomethyl)-1-oxo-3-phenylpropyl]-](/img/structure/B14387097.png)
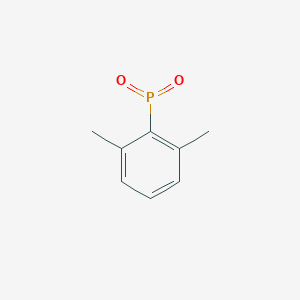
![5-[(5-Chloropentyl)oxy]pyridine-2-carboxylic acid](/img/structure/B14387114.png)

